3-(4-chlorophenyl)-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
3-(4-CHLOROPHENYL)-N-(4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzopyran ring system, chlorophenyl, and nitrophenyl groups. Its chemical formula is C22H14ClN3O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-N-(4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-nitroaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to form the benzopyran ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-N-(4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-CHLOROPHENYL)-N-(4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N-(4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4’-nitrobenzophenone: Shares similar structural features but lacks the benzopyran ring system.
4-Chlorophenyl 4-chloro-2-nitrophenyl ether: Contains chlorophenyl and nitrophenyl groups but differs in its ether linkage.
Uniqueness
3-(4-CHLOROPHENYL)-N-(4-NITROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its benzopyran ring system, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C22H15ClN2O5 |
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Molecular Weight |
422.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C22H15ClN2O5/c23-16-4-1-13(2-5-16)20-12-15-11-14(3-10-19(15)22(27)30-20)21(26)24-17-6-8-18(9-7-17)25(28)29/h1-11,20H,12H2,(H,24,26) |
InChI Key |
WSLXIEKDCQBZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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